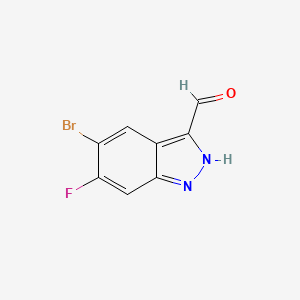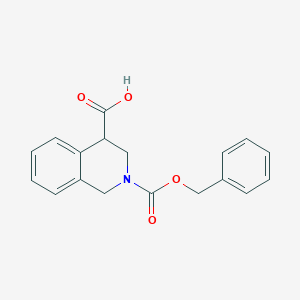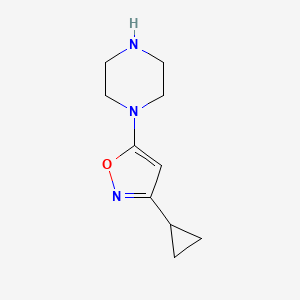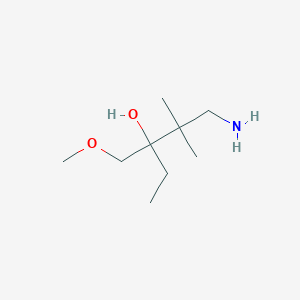
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring fused with a cyclobutyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several methods. One common approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid (PTSA) and ZnCl2 can be used to enhance the reaction efficiency .
化学反応の分析
Types of Reactions: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline involves its ability to act as a ligand, chelator, and catalyst in biochemical and physiological processes. As a ligand, it binds to metal ions and forms complexes that can participate in various reactions. As a chelator, it binds to metal ions and forms stable complexes. As a catalyst, it promotes the formation of new bonds between molecules and increases the rate of chemical reactions.
類似化合物との比較
5-Cyclobutyl-1,3,4-oxadiazol-2-ol: This compound shares a similar oxadiazole ring structure but differs in the position of the nitrogen atoms.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have a similar aniline moiety but differ in the substitution pattern on the oxadiazole ring.
Uniqueness: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand, chelator, and catalyst makes it versatile for various applications in research and industry.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C12H13N3O/c13-10-6-2-5-9(7-10)11-14-12(16-15-11)8-3-1-4-8/h2,5-8H,1,3-4,13H2 |
InChIキー |
FPNWAEPWAWPPKQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




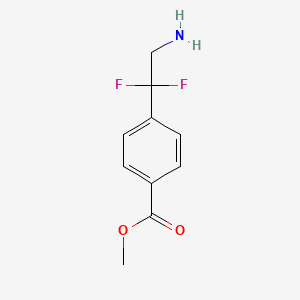

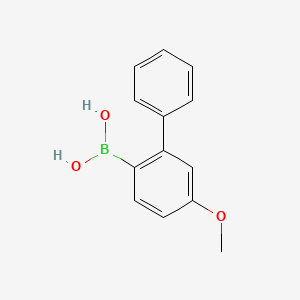
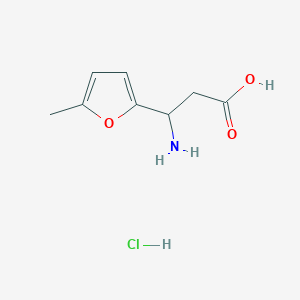
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
